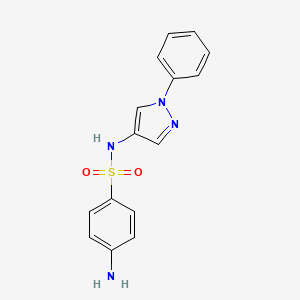
Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of benzenesulfonamide, featuring an amino group and a phenyl-pyrazole moiety. This compound is recognized for its potential in medicinal chemistry, particularly as an inhibitor of specific enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- typically involves the reaction of 4-amino-benzenesulfonamide with 1-phenyl-1H-pyrazole. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the pH regulation of cancer cells, ultimately inhibiting their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfaphenazole: Another benzenesulfonamide derivative with similar enzyme inhibitory properties.
Sulfanilamide: A simpler sulfonamide with broad-spectrum antimicrobial activity.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness
Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- is unique due to its specific structure, which allows it to interact with particular molecular targets, such as carbonic anhydrase IX. This specificity makes it a valuable compound in the development of targeted therapies for cancer and other diseases .
Properties
CAS No. |
15520-50-0 |
|---|---|
Molecular Formula |
C15H14N4O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-amino-N-(1-phenylpyrazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N4O2S/c16-12-6-8-15(9-7-12)22(20,21)18-13-10-17-19(11-13)14-4-2-1-3-5-14/h1-11,18H,16H2 |
InChI Key |
WSAGDYARHNGKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















